S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate
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Overview
Description
“S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate” is a complex organic compound that features a steroidal backbone with a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from a steroidal precursor. The key steps include:
Functionalization of the steroidal backbone: Introduction of the thioester group at the desired position.
Bromination: Introduction of the bromine atom to the 2-methylpropanethioate moiety.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as thiols, amines, or alkoxides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Hydrocarbons: From reduction reactions.
Substituted thioesters: From substitution reactions.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential use in the development of enzyme inhibitors.
Receptor modulators: Potential use in the modulation of steroid receptors.
Medicine
Drug development: Potential use in the development of new therapeutic agents.
Diagnostic agents: Potential use in the development of diagnostic tools.
Industry
Material science: Potential use in the development of new materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. As a receptor modulator, it may bind to a receptor, altering its conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- **S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chloro-2-methylpropanethioate
- **S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-iodo-2-methylpropanethioate
Uniqueness
The presence of the bromine atom in “S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate” may confer unique reactivity and biological activity compared to its chloro and iodo analogs.
Properties
Molecular Formula |
C31H51BrOS |
---|---|
Molecular Weight |
551.7 g/mol |
IUPAC Name |
S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate |
InChI |
InChI=1S/C31H51BrOS/c1-6-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-28(33)29(2,3)32)17-19-31(23,5)27(25)18-20-30(22,26)4/h13,22,24-27H,6-12,14-21H2,1-5H3/t22-,24-,25-,26-,27-,30+,31-/m0/s1 |
InChI Key |
XXKAHEPTTFPVMT-WFRCDSPSSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(C)(C)Br)C)C |
Canonical SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(C)(C)Br)C)C |
Origin of Product |
United States |
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